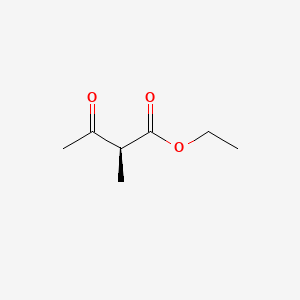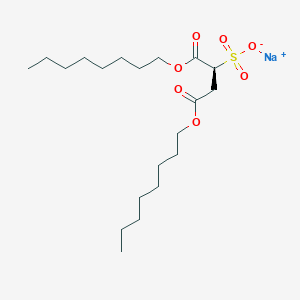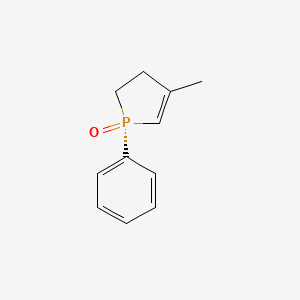
Butanoic acid, 2-methyl-3-oxo-, ethyl ester, (S)-
Overview
Description
Butanoic acid, 2-methyl-3-oxo-, ethyl ester, (S)-, also known as ethyl 2-methylacetoacetate, is an organic compound with the molecular formula C(_7)H(_12)O(_3). It is a colorless liquid with a fruity odor and is commonly used as an intermediate in organic synthesis. This compound is particularly significant in the pharmaceutical and agrochemical industries due to its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification of Acetoacetic Acid: : One common method involves the esterification of acetoacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
CH3COCH2COOH+C2H5OH→CH3COCH2COOC2H5+H2O
-
Methylation of Ethyl Acetoacetate: : Another method involves the methylation of ethyl acetoacetate using methyl iodide and a base such as potassium carbonate. This reaction is typically carried out in a solvent like acetone.
CH3COCH2COOC2H5+CH3I→CH3COCH(CH3)COOC2H5+KI
Industrial Production Methods
In industrial settings, the production of ethyl 2-methylacetoacetate often involves continuous processes to ensure high yield and purity. The esterification process is typically optimized with the use of catalysts and controlled reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl 2-methylacetoacetate can undergo oxidation reactions to form various products, depending on the oxidizing agent used. For example, oxidation with potassium permanganate can yield acetoacetic acid derivatives.
-
Reduction: : Reduction of ethyl 2-methylacetoacetate can produce alcohols. For instance, using sodium borohydride as a reducing agent can convert the keto group to a hydroxyl group.
-
Substitution: : This compound can undergo nucleophilic substitution reactions. For example, reacting with halogens can replace the ester group with halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine or bromine, in the presence of a catalyst.
Major Products Formed
Oxidation: Acetoacetic acid derivatives.
Reduction: 2-methyl-3-hydroxybutanoic acid ethyl ester.
Substitution: Halogenated esters.
Scientific Research Applications
Chemistry
Ethyl 2-methylacetoacetate is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the synthesis of biologically active molecules.
Medicine
Ethyl 2-methylacetoacetate is used in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs and antibiotics. Its derivatives are explored for their potential therapeutic properties.
Industry
In the agrochemical industry, this compound is used as an intermediate in the production of pesticides and herbicides. It is also utilized in the manufacture of flavors and fragrances due to its fruity odor.
Mechanism of Action
The mechanism by which ethyl 2-methylacetoacetate exerts its effects depends on the specific reaction or application. In enzymatic reactions, it often acts as a substrate that undergoes transformation through catalytic processes. The molecular targets and pathways involved vary widely, from metabolic enzymes in biological systems to chemical catalysts in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the methyl group at the 2-position.
Methyl acetoacetate: Similar but has a methyl ester instead of an ethyl ester.
Ethyl 3-oxobutanoate: Similar but lacks the methyl group at the 2-position.
Uniqueness
Ethyl 2-methylacetoacetate is unique due to the presence of both a keto group and a methyl group, which makes it more reactive and versatile in synthetic applications compared to its analogs. This structural feature allows for a broader range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
ethyl (2S)-2-methyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-10-7(9)5(2)6(3)8/h5H,4H2,1-3H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNENWZWNOPCZGK-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66841-52-9 | |
| Record name | Butanoic acid, 2-methyl-3-oxo-, ethyl ester, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066841529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTANOIC ACID, 2-METHYL-3-OXO-, ETHYL ESTER, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KK1QI203I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride](/img/structure/B8253461.png)

![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)










![N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B8253570.png)
